2-Naphthalen-1-yl-piperazine
Description
Contextualization within Naphthylpiperazine Class Compounds
2-Naphthalen-1-yl-piperazine belongs to the broader class of naphthylpiperazine compounds. These are derivatives of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, to which a naphthyl group is attached. The piperazine moiety is a common feature in many biologically active compounds, known to interact with various neurotransmitter systems. ontosight.ai The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, contributes to the lipophilicity of the molecule and can influence its interactions with biological targets. ontosight.ai
Naphthylpiperazine derivatives, as a class, are investigated for a wide array of pharmacological activities. derpharmachemica.com For instance, 1-(1-Naphthyl)piperazine (B79542) (1-NP) has been studied for its effects on the central nervous system, exhibiting agonist activity at central serotonin (B10506) receptors. researchgate.net Other derivatives have been explored for their potential as antibacterial, anti-inflammatory, and anticancer agents. ontosight.aiderpharmachemica.com The position of the naphthalene ring attachment to the piperazine core, as well as other substitutions, can significantly alter the biological activity profile of the resulting compound.
Historical Perspective of Chemical Synthesis and Early Investigations
The synthesis of piperazine derivatives has been a long-standing area of research in organic chemistry, driven by their pharmacological importance. derpharmachemica.com The development of synthetic routes to specific naphthylpiperazine isomers like this compound has evolved over time, with researchers seeking more efficient and practical methods.
Early synthetic methods for creating a bond between a naphthalene ring and a piperazine ring often involved nucleophilic substitution reactions. A common approach is the reaction of a bromo-naphthalene derivative with piperazine. For example, the synthesis of 1-(naphthalen-2-yl)piperazine (B1302256) has been achieved by reacting 2-bromo naphthalene with an excess of piperazine in the presence of a palladium catalyst and a base like sodium t-butoxide. nih.gov The resulting product is then purified and characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. nih.govmdpi.com
Initial characterization would have focused on determining the fundamental physicochemical properties of the compound, such as its molecular weight, melting point, and solubility. Spectroscopic methods like ¹H NMR and ¹³C NMR would be crucial for elucidating the precise connectivity of the atoms within the molecule. mdpi.com
Over the years, synthetic strategies have been refined to improve yields, reduce reaction times, and employ more environmentally friendly "green" chemistry principles. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For instance, the synthesis of Schiff bases from 2-naphthylpiperazine derivatives has been achieved with excellent yields and drastically reduced reaction times using microwave irradiation. derpharmachemica.com
More complex multi-step syntheses have also been developed to create more elaborate derivatives of the core this compound structure. These can involve the initial synthesis of the naphthylpiperazine core, followed by further reactions to introduce additional functional groups. For example, a multi-step synthesis of 1-(naphthalen-1-yl(phenyl)methoxy)-3-(4-substituted piperazin-1-yl)propan-2-ols has been reported, starting from naphthalene and involving several intermediate steps. derpharmachemica.com These advanced synthetic routes allow for the creation of a diverse library of compounds for biological screening.
Significance and Research Rationale for this compound Studies
The primary driver for research into this compound and its analogues is their potential as pharmacologically active agents. The piperazine ring is a well-known pharmacophore, and its combination with the naphthalene moiety can lead to compounds with unique biological profiles. ontosight.ai
Research has indicated that compounds in this class can interact with a variety of biological targets, including enzymes and receptors. ontosight.ai For example, some piperazine derivatives have shown inhibitory activity against certain kinases, which are key enzymes in cell signaling pathways. ontosight.ai The serotonergic system is another major focus, with many naphthylpiperazine compounds exhibiting activity at serotonin receptors. This makes them of interest for investigating potential treatments for neurological and psychiatric conditions.
The rationale for synthesizing and studying new derivatives of this compound often involves a structure-activity relationship (SAR) approach. By systematically modifying the structure of the molecule and observing the effect on its biological activity, researchers can identify key structural features responsible for its pharmacological effects and design more potent and selective compounds. acs.org
Overview of Research Domains and Disciplinary Intersections
The study of this compound is inherently interdisciplinary, lying at the crossroads of several scientific fields:
Medicinal Chemistry: This is the core discipline focused on the design, synthesis, and development of new pharmaceutical agents based on the this compound scaffold.
Organic Chemistry: This field provides the fundamental principles and techniques for the synthesis and characterization of these complex organic molecules. anu.edu.au
Pharmacology: This discipline investigates the biological effects of these compounds, their mechanisms of action, and their potential therapeutic applications. ontosight.ai
Computational Chemistry: Molecular modeling and docking studies are increasingly used to predict how these molecules will interact with biological targets, guiding the design of new derivatives. mdpi.com
Biochemistry: This area of study helps to understand the specific molecular interactions between the compounds and their biological targets, such as enzymes and receptors. rsc.org
The collaborative efforts across these disciplines are crucial for advancing the understanding and potential applications of this compound and its derivatives in academic and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-16H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZVIMLSOTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661705 | |
| Record name | 2-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910444-80-3 | |
| Record name | 2-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Naphthalen-1-yl-piperazine
The direct construction of the this compound molecule leverages powerful catalytic systems and strategic bond-forming reactions. These methods are designed for efficiency, high yields, and control over the molecular structure.
Catalytic hydrogenation is a fundamental process for the synthesis of saturated heterocycles like piperazines from their unsaturated precursors, such as pyrazines. In the context of this compound, this would typically involve the reduction of a corresponding 2-(naphthalen-1-yl)pyrazine. Palladium-catalyzed asymmetric hydrogenation has been developed for pyrazines, offering a route to chiral piperazine (B1678402) derivatives. rsc.org While direct hydrogenation of the naphthalene (B1677914) ring is also possible, selective hydrogenation of the pyrazine (B50134) ring is crucial. mdpi.commdpi.com Platinum-based catalysts are also highly effective for naphthalene hydrogenation, which could be adapted for the selective reduction of a pyrazine ring attached to a naphthalene core. researchgate.net
| Catalyst System | Substrate Type | Product Type | Key Features |
| Palladium-based | Pyrazin-2-ols | Chiral piperazin-2-ones | Provides access to chiral piperazines with high enantioselectivity. rsc.org |
| Platinum/Activated Carbon | 1-Nitronaphthalene (B515781) | 1-Naphthylamine (B1663977) | High-pressure, high-temperature process for precursor synthesis. google.com |
| Pt/Hβ-zeolite | Naphthalene | Decalin | Demonstrates high activity for aromatic ring hydrogenation; selectivity is key. researchgate.net |
| NiCu/Al₂O₃ | Naphthalene | Tetralin | Bimetallic catalysts can tune activity and selectivity of hydrogenation. mdpi.com |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for forming aryl-nitrogen bonds. This methodology is highly suitable for synthesizing this compound by coupling a piperazine derivative with a naphthalen-1-yl halide or triflate. These reactions are known for their functional group tolerance and high efficiency, making them a preferred route in medicinal chemistry. organic-chemistry.org The process involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. thieme-connect.de This modular approach allows for the synthesis of a diverse array of substituted piperazines. nih.gov
| Reaction Type | Naphthalene Precursor | Piperazine Component | Catalyst/Ligand | General Conditions |
| Buchwald-Hartwig Amination | 1-Halo-naphthalene | Piperazine | Pd(0) or Pd(II) precatalyst / Phosphine ligand | Base (e.g., NaOtBu), organic solvent (e.g., Toluene) |
| Decarboxylative Cyclization | Propargyl carbonates | Diamine derivatives | Palladium catalyst | Mild conditions, high regio- and stereocontrol. nih.gov |
| Aerobic Oxidative Cyclization | Alkenes with amine groups | N/A | Pd(DMSO)₂(TFA)₂ | Forms various six-membered nitrogen heterocycles. organic-chemistry.org |
Amidation and amination strategies provide alternative pathways to the target molecule. One potential route involves the direct amidation of a carboxylic acid with a suitable diamine, which can be facilitated by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by cyclization and reduction to form the piperazine ring. researchgate.net Another approach is the reductive amination between a naphthalene-containing aldehyde or ketone and a piperazine or its precursor. These classical methods offer robust and often scalable routes to the desired compound. The synthesis of related arylpiperazines has been achieved under aerobic conditions via palladium-catalyzed amination of aryl chlorides, highlighting an eco-friendly approach. organic-chemistry.org
| Strategy | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| Direct Amidation/Cyclization | Naphthoic Acid Derivative | Diamine Precursor | Coupling agents, then reduction | Substituted Piperazine |
| Reductive Amination | Naphthalene-1-carbaldehyde | Piperazine | Reducing agent (e.g., NaBH(OAc)₃) | N-(Naphthalen-1-ylmethyl)piperazine |
| C-H Amination | N-(naphthalen-1-yl)picolinamide | Azodicarboxylates | Silver(I) catalyst | C4-aminated 1-naphthylamine derivative. mdpi.com |
Advanced synthetic strategies can involve the construction of the core heterocyclic structure through cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) could be envisioned where a naphthalene-containing diene reacts with a dienophile to form a precursor that can be converted to the piperazine ring. researchgate.net More complex methods involve the in-situ generation of reactive intermediates like benzynes (or naphthynes) which can undergo cycloaddition with various partners to build nitrogen-containing heterocycles. nih.gov Similarly, [3+2] cycloadditions using glycine-based precursors can generate pyrrolidine (B122466) rings, and analogous [3+3] or other cycloadditions could potentially be adapted to form the six-membered piperazine ring. mdpi.com
| Cycloaddition Type | Key Intermediates | Description | Relevance to Synthesis |
| [4+2] Cycloaddition | Benzyne and 3-amino-2-pyrone | Used to construct 1-naphthylamine precursors. researchgate.net | Forms the core naphthalene amine structure. |
| [n+2] Cyclization | In-situ generated benzynes | A powerful tool for constructing various nitrogen-containing heterocycles. nih.gov | Can be used to build fused heterocyclic systems. |
Synthesis of Key Precursors and Intermediates
The successful synthesis of the final target compound is critically dependent on the efficient preparation of its key building blocks. For this compound, the primary precursor is a functionalized naphthalen-1-yl-amine.
Naphthalen-1-amine (1-naphthylamine) is a fundamental precursor for many synthetic routes. The classical method for its preparation is the reduction of 1-nitronaphthalene. wikipedia.org This reduction is typically carried out using iron in the presence of hydrochloric acid. wikipedia.org A more modern catalytic approach involves the hydrogenation of 1-nitronaphthalene at elevated temperatures and pressures using a platinum-on-activated-charcoal catalyst. google.com
More advanced methods for creating substituted naphthalen-1-yl-amine derivatives include:
Silver(I)-Catalyzed C-H Amination : This method allows for the direct functionalization of the naphthalene core at the C4 position of N-(naphthalen-1-yl)picolinamide with azodicarboxylates at room temperature, providing a route to specifically substituted derivatives. mdpi.com
[4+2] Cycloaddition : A novel synthesis of 1-naphthylamines involves the cycloaddition between a 3-amino-2-pyrone and benzyne, which is generated in situ. This strategy has been applied to the synthesis of various naphthalen-1-yl-amine derivatives. researchgate.net
| Preparation Method | Starting Material | Reagents | Product |
| Classical Reduction | 1-Nitronaphthalene | Iron, Hydrochloric Acid | Naphthalen-1-amine. wikipedia.org |
| Catalytic Hydrogenation | Purified 1-Nitronaphthalene | H₂, Platinum/Activated Charcoal Catalyst | Naphthalen-1-amine. google.com |
| C-H Amination | N-(naphthalen-1-yl)picolinamide | Azodicarboxylates, AgOAc | 4-Amino-N-(naphthalen-1-yl)picolinamide derivative. mdpi.com |
| [4+2] Cycloaddition | 3-amino-2-pyrone, o-silylaryl triflates | n-BuLi, CsF | Substituted 1-Naphthylamines. researchgate.net |
Functionalized Piperazine Ring Synthesis
The synthesis of the piperazine ring, a core component of many pharmacologically active molecules, has been the subject of extensive research. While the piperazine moiety is often incorporated via commercially available synthons, methods for its de novo construction and functionalization are critical for creating structural diversity. nih.gov Statistical analysis of pharmaceuticals shows that piperazine is the third most common nitrogen-containing heterocycle in drug design. researchgate.net
Recent advances have focused on the C-H functionalization of the piperazine ring's carbon atoms, moving beyond traditional N-substitution. nsf.govmdpi.com This allows for the introduction of substituents directly onto the carbon skeleton, a previously challenging transformation. One notable method involves the use of SnAP (Stannyl Amine Protocol) reagents with stoichiometric amounts of copper to cyclize imines under mild, room-temperature conditions, yielding piperazines with functionalization at the carbon atom. mdpi.com An improved, catalytic version of this process has expanded the substrate scope to include heterocyclic aldehydes for functionalization at the C2 position. mdpi.com
Other modern approaches to constructing the piperazine scaffold include:
Diol-Diamine Coupling: A ruthenium(II) catalyst facilitates the coupling of diols and diamines to form piperazines. organic-chemistry.org
Decarboxylative Annulation: A visible-light-promoted reaction between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. organic-chemistry.org
Palladium-Catalyzed Cyclization: This method provides a modular synthesis of highly substituted piperazines by coupling a propargyl unit with diamine components, offering high regio- and stereochemical control. organic-chemistry.org
These methodologies provide pathways to create functionalized piperazine rings that can either be precursors to or integral parts of complex molecules like this compound.
Derivatization and Analog Synthesis of this compound
Starting with the this compound core, chemists have explored extensive modifications to modulate its properties. These derivatizations primarily target the second nitrogen atom of the piperazine ring and the naphthalene moiety itself.
The unsubstituted nitrogen of the piperazine ring is a common site for derivatization. Research has demonstrated that this position can accommodate a variety of substituents, including complex heterocyclic systems. nih.gov In a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, various substituted indole (B1671886) rings were successfully introduced onto the piperazine nitrogen. nih.gov These substitutions were often achieved through an amide or a methylene (B1212753) linker, indicating that a direct connection of the heterocyclic ring to the piperazine is not a strict requirement for maintaining high affinity for certain biological targets. nih.gov
For instance, the synthesis of N-(7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide was achieved by deprotecting the corresponding Boc-protected piperazine with trifluoroacetic acid in dichloromethane. nih.gov This intermediate was then reduced using LiAlH₄ to yield the N-substituted ethyl-propyl-amine derivative. nih.gov
Table 1: Examples of N-Substituents on Piperazine Rings in Arylpiperazine Analogs
| Linker Type | Attached Heterocycle | Reference |
| Amide | Substituted Indole | nih.gov |
| Methylene | Substituted Indole | nih.gov |
| Ethyl | Phenyl | nih.gov |
| Butyl | Phenyl | nih.gov |
The naphthalene portion of the molecule offers another avenue for structural diversification. Modifications can range from simple substitutions to the creation of more complex hybrid structures.
A key strategy involves the synthesis of fluorinated analogues, such as monofluorinated 1-(naphthalen-1-yl)piperazines. dntb.gov.ua Another approach involves creating naphthalene-chalcone hybrids. In one study, 1-naphthaldehyde (B104281) or 2-naphthaldehyde (B31174) was reacted with ketone derivatives (containing a piperazine moiety) via a Claisen-Schmitt condensation to produce a series of naphthalene-chalcone compounds. nih.gov The structure-activity relationship analysis from this study indicated that substitution from the second position of the naphthalene ring increased activity compared to substitution from the first position. nih.gov
Furthermore, innovative synthetic routes provide access to uniquely substituted naphthalene precursors. One such method involves a nitrogen-to-carbon single-atom transmutation in isoquinolines, using an inexpensive phosphonium (B103445) ylide as the carbon source, to generate a wide range of substituted naphthalenes. nih.gov This strategy allows for regioselective synthesis that can be difficult to achieve through traditional electrophilic aromatic substitution. nih.gov
Table 2: Examples of Naphthalene Moiety Modifications
| Modification Type | Synthetic Method | Resulting Structure | Reference |
| Fluorination | Not specified | Monofluorinated 1-(naphthalen-1-yl)piperazine | dntb.gov.ua |
| Chalcone Hybrid | Claisen-Schmitt Condensation | 1-(4-(4-substitued-piperazin-1-yl)phenyl)-3-(naphthalen-1/2-yl)prop-2-en-1-one | nih.gov |
| Skeletal Editing | N-to-C Transmutation of Isoquinolines | Substituted Naphthalenes | nih.gov |
A powerful strategy in medicinal chemistry is the creation of hybrid molecules that combine pharmacophoric elements from different known active compounds. This approach has been applied to arylpiperazine scaffolds to develop novel derivatives.
One study describes the design of hybrid molecules by combining elements from aminotetralin and piperazine structures. nih.gov This led to the development of compounds like 7-([2-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-ethyl]-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol, which demonstrated high potency at dopamine (B1211576) D3 receptors. nih.gov
Another example involves the synthesis of rhein (B1680588)–piperazine–furanone hybrids. nih.gov In this work, the piperazine ring acts as a linker to connect rhein, an anthraquinone, with a furanone scaffold. The synthesis involved chlorinating rhein with oxalyl chloride to form an acid chloride, which was then combined with a piperazine-furanone intermediate via N-acylation. nih.gov This modular approach allows for the rapid assembly of three distinct components into a single complex molecule. nih.gov
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure high purity. For piperazine-containing compounds, a combination of techniques is often employed.
A classical chemical method for purifying piperazine involves its conversion into a salt. One patented method describes dissolving an impure piperazine-containing mixture in acetone (B3395972) and adding glacial acetic acid. google.com This causes the precipitation of crystalline piperazine diacetate, which can be separated from the liquid containing the impurities. The pure piperazine can then be regenerated from this salt. This technique is effective for separating piperazine from by-products like ethylene (B1197577) polyamines, pyrazines, and N-alkyl piperazines. google.com While this method was developed for piperazine itself, the principle of salt formation and selective precipitation can be applied to its derivatives.
In modern synthesis, chromatographic techniques are indispensable. For impurities present in small quantities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolation and enrichment. nih.gov In the manufacturing of olanzapine, a complex molecule containing an N-methylpiperazine moiety, unknown process-related impurities were enriched from the reaction mother liquor using preparative HPLC, which allowed for their subsequent characterization. nih.gov Other standard laboratory techniques such as column chromatography using silica (B1680970) gel are also routinely used to purify reaction intermediates and final products.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Analysis
A ¹H NMR spectrum for 2-Naphthalen-1-yl-piperazine would be expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) ring system and the piperazine (B1678402) ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions on the naphthalene ring. The protons of the piperazine ring would be expected in the upfield region, and their chemical shifts would be influenced by the attachment to the naphthalene moiety and the nitrogen atoms. Without experimental data, a precise analysis of chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants is not possible.
Carbon (¹³C) NMR Analysis
Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum would display signals for each unique carbon atom in the naphthalene and piperazine rings. The chemical shifts of the aromatic carbons would be in the typical downfield region for sp²-hybridized carbons, while the aliphatic carbons of the piperazine ring would appear further upfield. The specific chemical shifts would confirm the connectivity of the two ring systems. The absence of published spectra prevents the creation of a data table with these values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer insights into the molecule's structure, with characteristic fragments arising from the cleavage of the piperazine ring and the naphthalene moiety. Specific m/z values for the molecular ion and key fragments are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic naphthalene ring and the aliphatic piperazine ring. Additionally, C-N stretching vibrations associated with the piperazine amine groups would be present. Without an experimental spectrum, a detailed table of characteristic absorption bands cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. For 1-(naphthalen-2-yl)piperazine (B1302256), the naphthalene moiety acts as the primary chromophore, a part of the molecule responsible for its absorption of light.
X-Ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles.
For 1-(naphthalen-2-yl)piperazine, an XRD analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the naphthalene ring system. Key crystallographic parameters obtained from such an analysis include:
Crystal System: (e.g., monoclinic, orthorhombic)
Space Group: The symmetry group of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
A search of crystallographic databases indicates that the full single-crystal X-ray diffraction data for 1-(naphthalen-2-yl)piperazine has not been deposited or is not publicly available at this time. Therefore, a data table of its specific crystallographic parameters cannot be provided.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating 1-(naphthalen-2-yl)piperazine from impurities, starting materials, or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. While the basic piperazine molecule lacks a strong UV chromophore, the presence of the naphthalene group in 1-(naphthalen-2-yl)piperazine makes it readily detectable by UV-Vis detectors commonly used in HPLC systems.
A typical reversed-phase HPLC method would be employed for its analysis. Although a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach can be described. The separation would be achieved based on the compound's polarity, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to improve peak shape). Key parameters for an HPLC method would include the column type, mobile phase composition, flow rate, and detection wavelength, which would be selected based on the UV-Vis spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds (GC) and then provides information about their molecular weight and structure (MS). For 1-(naphthalen-2-yl)piperazine, GC-MS can be used for both identification and purity analysis.
In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The retention time would be a characteristic feature for identification under specific chromatographic conditions. Following elution from the GC column, the compound is ionized (commonly by electron ionization), and the resulting mass spectrum shows the molecular ion peak (M+) and a series of fragment ions. This fragmentation pattern is unique and serves as a "fingerprint" for the molecule.
While experimental GC-MS chromatograms or fragmentation data for 1-(naphthalen-2-yl)piperazine are not widely published, predicted mass spectrometry data is available.
| Adduct | m/z (Predicted) |
|---|---|
| [M]+ | 212.13 |
| [M+H]+ | 213.14 |
| [M+Na]+ | 235.12 |
This predicted data is useful for preliminary identification in mass spectrometry analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic structure and properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular choice for calculations on molecules of this size due to its favorable balance of accuracy and computational cost.
While specific DFT studies focused exclusively on 2-naphthalen-1-yl-piperazine are not prevalent in publicly accessible literature, such investigations would typically focus on:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. This includes calculating bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis: Calculating the vibrational spectra (like IR and Raman) to confirm that the optimized structure corresponds to a true energy minimum and to help interpret experimental spectroscopic data.
Electronic Properties: Computing various electronic descriptors to understand the molecule's behavior. For instance, DFT calculations are used to determine the energies of frontier molecular orbitals (HOMO and LUMO) and to map the molecular electrostatic potential. researchgate.netmdpi.com
For related naphthalene-based and piperazine-containing compounds, DFT studies have been successfully used to elucidate their structural and electronic features. mdpi.comresearchgate.net
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.orgarxiv.org It is also known as the Self-Consistent Field (SCF) method because it iteratively refines the molecular orbitals until a stable solution is reached. wikipedia.org
Key aspects of the HF method include:
Mean-Field Approximation: It treats each electron as moving in the average electrostatic field of all other electrons, rather than accounting for instantaneous electron-electron repulsions. This simplifies the complex many-electron problem into a set of single-electron equations. libretexts.orgyoutube.com
Wavefunction Approximation: The HF method approximates the N-body wavefunction of the system as a single Slater determinant of N spin-orbitals. wikipedia.org
The electronic and structural properties derived from quantum chemical calculations are critical for predicting a molecule's reactivity and interaction capabilities.
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. nih.govscirp.org A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govdergipark.org.tr For this compound, the electron-rich naphthalene (B1677914) ring would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed across the aromatic system.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution of a molecule three-dimensionally, allowing for the visualization of electron-rich and electron-poor regions. rsc.org These maps are invaluable for predicting how molecules interact with each other, particularly in the context of ligand-receptor binding. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. dergipark.org.trnih.gov For this compound, the nitrogen atoms of the piperazine (B1678402) ring would be expected to be regions of negative electrostatic potential, making them key sites for hydrogen bonding interactions with biological receptors.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug design to understand the binding mode of a ligand and to estimate its binding affinity.
Experimental evidence shows that this compound (also known as 1-(2-naphthyl)piperazine or 2-NP) has affinity for several serotonin (B10506) receptors. wikipedia.orgwikipedia.org It acts as a partial agonist at the 5-HT₂A receptor and also binds to 5-HT₁ and 5-HT₃ receptors. wikipedia.org Molecular docking studies are therefore essential to elucidate the specific interactions between this compound and these receptor subtypes.
Such studies would involve:
Obtaining or building a three-dimensional model of the target serotonin receptors (e.g., 5-HT₂A).
Placing the this compound molecule into the receptor's binding site.
Using a scoring function to evaluate and rank the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For arylpiperazine derivatives, key interactions with serotonin receptors often involve a hydrogen bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain. mdpi.comnih.gov Hydrophobic and π-π stacking interactions between the naphthalene ring of the ligand and aromatic residues (like phenylalanine or tryptophan) in the binding pocket are also expected to be critical for binding affinity. mdpi.com
| Receptor Target | Known Activity | Potential Interactions Explored by Docking |
|---|---|---|
| Serotonin 5-HT2A Receptor | Partial Agonist wikipedia.org | Hydrogen bonding with piperazine nitrogen; π-π stacking with naphthalene ring. |
| Serotonin 5-HT1 Receptors | Affinity wikipedia.org | Analysis of binding modes to understand subtype selectivity. |
| Serotonin 5-HT3 Receptor | Affinity wikipedia.org | Investigation of electrostatic and hydrophobic contacts in the ligand-gated ion channel. |
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the ligand-receptor complex and observe its dynamic behavior in a simulated physiological environment. nih.govmdpi.commdpi.com
An MD simulation of the this compound-receptor complex would involve:
Placing the docked complex into a simulation box filled with water molecules and ions to mimic the cellular environment.
Calculating the forces between all atoms and integrating Newton's laws of motion to simulate their movements over a specific time period (typically nanoseconds to microseconds).
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org These models are built upon molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential activities based on studies of related arylpiperazine derivatives. acs.orgnih.govmdpi.com QSAR studies on arylpiperazines have often highlighted the importance of several key descriptors in determining their biological effects, such as affinity for various receptors. acs.orgnih.gov
Key molecular descriptors that would be critical in a QSAR model for this compound and its analogues include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of rotatable bonds, which influences conformational flexibility. acs.org
Electronic Descriptors: Properties like the distribution of charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO) are crucial for receptor-ligand interactions.
Spatial Descriptors: These relate to the three-dimensional shape of the molecule, including molecular volume and surface area, which affect how the molecule fits into a biological target. nih.gov
Physicochemical Properties: Parameters such as lipophilicity (logP), polar surface area (TPSA), and hydrogen bonding capabilities are fundamental in governing both pharmacokinetic and pharmacodynamic behavior. mdpi.com
A hypothetical QSAR model would use these descriptors to build a mathematical equation correlating them with a specific biological activity, such as receptor binding affinity or enzyme inhibition. For instance, studies on similar arylpiperazines have shown that hydrophobicity and specific electronic features of the aromatic system play a vital role in their activity. nih.gov
Table 1: Key Physicochemical Descriptors for QSAR Analysis of this compound
| Descriptor | Predicted Value | Significance in QSAR |
|---|---|---|
| Molecular Weight | 212.29 g/mol | Influences size and diffusion properties. |
| logP (Lipophilicity) | ~2.8 - 3.2 | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological Polar Surface Area (TPSA) | ~28.2 Ų | Relates to hydrogen bonding potential and permeability. |
| Hydrogen Bond Donors | 1 | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Important for receptor binding. |
| Number of Rotatable Bonds | 1 | Determines conformational flexibility. |
Conformational Analysis and Energy Frameworks
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can interact with its target receptor. Conformational analysis of this compound involves identifying the most stable (lowest energy) spatial arrangements of its atoms.
The structure of this compound consists of a rigid naphthalene ring system attached to a flexible piperazine ring. The key conformational questions revolve around the orientation of the naphthalene group relative to the piperazine ring and the puckering of the piperazine ring itself, which typically adopts a chair conformation.
Computational Prediction of Biological Activities
In silico methods are widely used to predict the potential biological activities of a compound by comparing its structural features to those of known active molecules or by simulating its interaction with biological targets. nih.govclinmedkaz.orgnih.gov
For this compound, the presence of the arylpiperazine scaffold is significant. This moiety is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), particularly as ligands for serotonergic and dopaminergic receptors. mdpi.commdpi.com
Computational tools can predict a spectrum of potential biological activities:
Target Prediction: Web-based tools like SwissTargetPrediction can suggest potential protein targets based on 2D and 3D structural similarity to known ligands. For an arylpiperazine like this compound, predicted targets would likely include G-protein coupled receptors (GPCRs) such as serotonin and dopamine (B1211576) receptors, as well as various enzymes and ion channels. clinmedkaz.org
Molecular Docking: This technique models the interaction between a ligand (this compound) and the 3D structure of a potential protein target. nih.govnih.gov Docking studies could elucidate the binding mode and estimate the binding affinity of the compound to targets like the 5-HT1A serotonin receptor, helping to rationalize and predict its activity. nih.gov The naphthalene group would likely engage in hydrophobic or π-π stacking interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring could form a key salt bridge with an acidic residue like aspartate. mdpi.com
ADME properties determine the pharmacokinetic profile of a potential drug, and their early in silico assessment is crucial to avoid late-stage failures in drug development. mdpi.comresearchgate.net Various computational models and rules, such as Lipinski's Rule of Five, are used to predict a compound's drug-likeness. nih.gov
The predicted ADME profile for this compound suggests it has favorable drug-like properties.
Table 2: Predicted ADME Properties of this compound
| ADME Property | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to cross into the CNS. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS. |
| CYP450 Inhibition (e.g., CYP2D6) | Predicted Inhibitor | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | Pass (0 violations) | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | Represents a good probability of having drug-like kinetics. |
These predictions are based on its physicochemical properties: a molecular weight of 212.29 g/mol , a calculated logP (a measure of lipophilicity) in the range of 2.8-3.2, one hydrogen bond donor, and two hydrogen bond acceptors. chemicalbook.com These values all fall within the ranges defined by Lipinski's rules, suggesting that this compound has a high probability of being an orally active drug. The BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA), also predicts high gastrointestinal absorption and brain penetration. mdpi.com
Pharmacological and Biological Activity Profiling
Mechanism of Action Studies
Studies have primarily focused on the interaction of 2-Naphthalen-1-yl-piperazine with neurotransmitter systems, particularly serotonin (B10506) and to a lesser extent, dopamine (B1211576) receptors.
This compound exhibits a complex pharmacological profile at serotonin (5-HT) receptors, acting as a mixed agonist/antagonist depending on the receptor subtype and the biological system studied. It is recognized as a ligand for multiple 5-HT receptors. chemicalbook.com
Specifically, it has been characterized as an agonist for the 5-HT1A receptor and an antagonist for the 5-HT2A receptor. medchemexpress.commedchemexpress.com In functional assays, 1-NP blocked contractions in the rat fundus induced by serotonin with high potency. chemicalbook.com In rat cortical membranes, it demonstrated potent inhibition of both 5-HT1 and 5-HT2 receptors. chemicalbook.com While it shows agonistic properties at the 5-HT1 receptor in the absence of serotonin, it acts as a non-selective 5-HT receptor antagonist in altering operant behavior in squirrel monkeys. chemicalbook.com Additionally, this compound binds to the human 5-HT6 receptor with an affinity comparable to that of serotonin itself. chemicalbook.com There is currently a lack of specific data regarding its activity at the 5-HT3 receptor subtype.
The interaction of this compound with dopamine receptors has been a subject of scientific inquiry, although specific affinity data are limited in publicly available literature. Generally, arylpiperazine moieties are common scaffolds for dopamine receptor ligands. The introduction of a naphthyl group, in place of a phenyl group, has been shown in related series of compounds to increase binding affinity for the D2 receptor. This suggests that the bulky aromatic system of the naphthyl group may form favorable interactions within the receptor's binding pocket. However, detailed studies providing specific binding constants (Kᵢ) or functional activities (EC₅₀/IC₅₀) for this compound at D2 and D3 receptors are not extensively documented.
Currently, there is no available scientific literature that specifically details the inhibitory activity of this compound on the equilibrative nucleoside transporters ENT1 and ENT2. Research on the inhibitory profile of this specific compound against these transporters has not been published.
There is no direct evidence in the current scientific literature to suggest that this compound is an inhibitor of either butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). While a related compound, 1-naphthyl acetate, is known to be a substrate for AChE, this does not indicate inhibitory activity for this compound itself. medchemexpress.com
Based on available scientific data, there is no evidence to indicate that this compound possesses inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1).
In Vitro Biological Assays
In vitro studies have provided quantitative data on the biological activity of this compound at various targets, confirming its potent interaction with the serotonin system and exploring its effects on cancer cell lines.
| Target | Assay System | Activity Type | Value | Reference |
|---|---|---|---|---|
| 5-HT1 Receptors | Rat Cortical Membranes | Inhibition (IC₅₀) | 6 nM | chemicalbook.com |
| 5-HT2 Receptors | Rat Cortical Membranes | Inhibition (IC₅₀) | 1 nM | chemicalbook.com |
| 5-HT-induced Contraction | Rat Fundus | Inhibition (IC₅₀) | 1 nM | chemicalbook.com |
| Human 5-HT6 Receptor | Binding Assay | Binding Affinity (Kᵢ) | 120 nM | chemicalbook.com |
In addition to its receptor-binding profile, this compound hydrochloride has demonstrated cytotoxic effects against melanoma cells. In a study using the MNT-1 human melanoma cell line, the compound suppressed cell viability with an IC₅₀ of 163.6 μM. medchemexpress.com The mechanism of this cytotoxicity was attributed to the induction of cell cycle arrest in the S-phase, apoptosis, and the generation of reactive oxygen species (ROS). medchemexpress.com
| Cell Line | Assay | Activity | Value | Reference |
|---|---|---|---|---|
| MNT-1 (Human Melanoma) | Cell Viability | Inhibition (IC₅₀) | 163.6 μM | medchemexpress.com |
Receptor Binding Affinity Assays (e.g., Radioligand Binding)
Radioligand binding assays have been instrumental in elucidating the interaction of 1-(1-Naphthyl)piperazine (B79542) (1-NP) and its analogues with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.
1-(1-Naphthyl)piperazine demonstrates a broad, non-selective binding profile at serotonin receptors. wikipedia.org It has been shown to possess high affinity for multiple 5-HT receptor subtypes. nih.gov Specifically, it binds to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors. wikipedia.org Additionally, it shows high affinity for 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.orgnih.gov The compound has also been observed to have an affinity for tritiated serotonin, LSD, and spiperone (B1681076) binding sites in rat brain cortex preparations. nih.gov This broad binding profile has made 1-NP a useful tool in neuropharmacology and a template for designing more selective ligands, such as 4-sulfonyl analogs that target human 5-HT6 receptors. nih.gov
The isomeric compound, 1-(2-Naphthyl)piperazine (2-NP), also displays affinity for serotonin receptors, including the 5-HT1, 5-HT2, and 5-HT3 subtypes, though it has negligible affinity for the 5-HT1D receptor. wikipedia.org
| Compound | Receptor Subtype | Binding Profile | Reference |
|---|---|---|---|
| 1-(1-Naphthyl)piperazine (1-NP) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | High Affinity / Partial Agonist | wikipedia.org |
| 1-(1-Naphthyl)piperazine (1-NP) | 5-HT2A, 5-HT2B, 5-HT2C | High Affinity / Antagonist | wikipedia.org |
| 1-(1-Naphthyl)piperazine (1-NP) | 5-HT3, 5-HT5A, 5-HT6, 5-HT7 | High Affinity | wikipedia.orgnih.gov |
| 1-(2-Naphthyl)piperazine (2-NP) | 5-HT1, 5-HT2, 5-HT3 | Affinity Shown | wikipedia.org |
| 1-(2-Naphthyl)piperazine (2-NP) | 5-HT1D | Negligible Affinity | wikipedia.org |
Functional Activity Assays (e.g., GTPγS Binding Assay)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. creative-bioarray.com The GTPγS binding assay is a common functional assay that measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation. creative-bioarray.comresearchgate.net This assay can provide key pharmacological parameters like potency (EC₅₀) and efficacy (Eₘₐₓ). creative-bioarray.com
Studies have characterized 1-(1-Naphthyl)piperazine as a mixed-activity serotonergic agent. wikipedia.org It acts as a partial agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while functioning as an antagonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org In vivo studies in rats support its role as a central serotonin agonist, as administration of 1-NP led to reduced serotonin turnover and elevated serum corticosterone, which are indicative of central serotonin receptor activation. nih.gov Conversely, it has been reported to act as an antagonist at peripheral vascular serotonin receptors. nih.gov
The isomer 1-(2-Naphthyl)piperazine is known to act as a serotonin 5-HT2A receptor partial agonist. wikipedia.org
Cell-Based Assays (e.g., Uridine Uptake Studies)
Cell-based assays provide insights into a compound's effect on cellular processes in a more physiologically relevant context. Uridine uptake studies are specifically used to measure the activity of equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside salvage and regulating adenosine (B11128) levels. polyu.edu.hk
A study on a series of 1-(naphthalen-2-yl)-piperazine derivatives investigated their inhibitory effects on human ENT1 and ENT2 using [³H]uridine uptake assays in transporter-transfected, nucleoside transporter-deficient cells. polyu.edu.hk The parent compound of this series, 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was identified as a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1. polyu.edu.hk Structure-activity relationship studies showed that the naphthalene (B1677914) moiety was critical for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk One of the most potent analogues, compound 3c, was found to be an irreversible and non-competitive inhibitor of both transporters, reducing the Vₘₐₓ of [³H]uridine uptake without affecting the Kₘ. polyu.edu.hk The inhibitory effect of this compound could not be easily washed out, indicating a strong or covalent interaction with the transporters. polyu.edu.hk
Cytotoxicity and Cell Viability Assessments
The effects of 1-(1-Naphthyl)piperazine and its derivatives on the viability of both normal and cancerous cells have been evaluated through various cytotoxicity assays.
1-(1-Naphthyl)piperazine (1-NPZ) has demonstrated direct cytotoxic effects on human melanoma cells. nih.gov Treatment of MNT-1 melanoma cells with 1-NPZ for 24 hours resulted in a dose-dependent decrease in cell viability and an induction of apoptosis. nih.gov This activity was also confirmed in the SK-MEL-28 melanoma cell line. nih.gov
Derivatives have also been assessed for their safety profile against non-cancerous cells. A series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) showed only minor toxicity when tested against normal fibroblast (3T3) cells, with cell viability remaining between 82–95% at a concentration of 1 μg/mL. nih.gov Similarly, certain vindoline–piperazine (B1678402) conjugates were evaluated for selectivity using a luminescent cell viability assay on non-tumor Chinese hamster ovary (CHO) cells. nih.gov Compounds 20, 23, and 25 exhibited promising selectivity for cancer cells, with estimated half-maximal inhibitory concentration (IC₅₀) values of 2.54 μM, 10.8 μM, and 6.64 μM, respectively, against the non-tumor CHO cells. nih.gov
| Compound/Derivative Series | Cell Line | Assay Type | Finding | Reference |
|---|---|---|---|---|
| 1-(1-Naphthyl)piperazine (1-NPZ) | MNT-1, SK-MEL-28 (Human Melanoma) | Viability/Apoptosis Assay | Dose-dependent decrease in viability; induction of apoptosis. | nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) | 3T3 (Normal Fibroblast) | Viability Assay | Minor toxicity; 82-95% viability at 1 µg/mL. | nih.gov |
| Vindoline-piperazine conjugate 20 | CHO (Non-tumor) | CellTiter-Glo Viability Assay | IC₅₀ = 2.54 µM | nih.gov |
| Vindoline-piperazine conjugate 23 | CHO (Non-tumor) | CellTiter-Glo Viability Assay | IC₅₀ = 10.8 µM | nih.gov |
| Vindoline-piperazine conjugate 25 | CHO (Non-tumor) | CellTiter-Glo Viability Assay | IC₅₀ = 6.64 µM | nih.gov |
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of the naphthyl-piperazine scaffold have been investigated for their potential as antimicrobial agents. A notable example is 1-(1-naphthylmethyl)-piperazine (NMP), which has been identified as a putative efflux pump inhibitor (EPI). oup.com Efflux pumps are a significant mechanism of multidrug resistance (MDR) in bacteria. semanticscholar.org NMP has been shown to reverse MDR in Escherichia coli and other Enterobacteriaceae that overexpress RND-type efflux pumps. oup.com
In studies with MDR E. coli strains, the combination of NMP with antibiotics such as florfenicol, ciprofloxacin, and tetracycline (B611298) resulted in at least a fourfold decrease in the minimum inhibitory concentration (MIC) of the antibiotics. semanticscholar.org A significant reduction in the MIC of levofloxacin (B1675101) and linezolid (B1675486) was also observed in clinical isolates of E. coli when combined with NMP at 100 mg/L. nih.gov Similar effects were seen in other Enterobacteriaceae, where NMP reduced the MIC of levofloxacin and tetracycline in Klebsiella pneumoniae and Enterobacter aerogenes. oup.com
| Compound | Organism | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-(1-Naphthylmethyl)-piperazine (NMP) | MDR Escherichia coli | Efflux Pump Inhibitor (EPI) | ≥4-fold MIC reduction for florfenicol, ciprofloxacin, tetracycline. | semanticscholar.org |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Clinical isolates of E. coli | EPI / Resistance Reversal | Significant MIC reduction for levofloxacin and linezolid. | nih.gov |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Klebsiella pneumoniae, Enterobacter aerogenes | EPI / Resistance Reversal | Significant MIC reduction for levofloxacin and tetracycline. | oup.com |
| Piperazine Derivative (Compound 1) | Bacillus amyloliquefaciens | Antibacterial | MIC = 12.5 mg/ml | preprints.org |
| Piperazine Derivative (Compound 2) |
Antioxidant Activity
While direct studies on the antioxidant potential of this compound are limited, the broader class of piperazine derivatives has been explored for such properties. researchgate.netasianpubs.org The piperazine nucleus is a common scaffold in molecules designed to possess antioxidant activity. researchgate.netasianpubs.org
Research on related structures indicates that modifications to the piperazine core can yield significant antioxidant effects. For instance, a study on 1-(phenoxyethyl)-piperazine derivatives showed that compounds with methyl substituents on the phenoxy ring increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC). ptfarm.pl Another series of 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety was screened using DPPH, ABTS, and FRAP methods, with a hydroxyl-substituted compound demonstrating the highest activity. nih.gov Furthermore, novel azole piperazine congeners have shown antioxidant activities comparable to the gallic acid control in DPPH assays, with IC₅₀ values as low as 0.070 µg/ml for a triazole-containing derivative. japsonline.com These findings suggest that the naphthyl-piperazine scaffold could be a viable starting point for the development of novel antioxidant compounds.
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative effects of this compound and its derivatives have been documented against a wide range of human cancer cell lines.
1-(1-Naphthyl)piperazine (1-NPZ) itself has been shown to possess antitumor properties. nih.gov It decreases cell viability, inhibits colony formation, and induces apoptosis in human MNT-1 melanoma cells. nih.gov The compound also affects cell cycle progression by causing a delay in the S-phase. nih.gov
More complex derivatives have demonstrated potent and broad-spectrum antiproliferative activity. A series of novel vindoline–piperazine conjugates were investigated against the NCI60 panel of 60 human tumor cell lines. nih.gov Several of these compounds showed significant growth inhibition, with the most potent derivatives exhibiting low micromolar 50% growth inhibition (GI₅₀) values. nih.gov For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) was highly effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM). nih.gov Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine moiety (compound 25) was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). nih.gov These two compounds showed outstanding cytotoxic activity with GI₅₀ values under 2 μM against nearly all tested cell lines. nih.gov
Additionally, piperazine-linked quinolinequinones displayed potent anticancer activity against renal and breast cancer cell lines. nih.gov
| Compound/Derivative | Cancer Cell Line | Panel/Assay | Activity (GI₅₀ Value) | Reference |
|---|---|---|---|---|
| 1-(1-Naphthyl)piperazine (1-NPZ) | MNT-1 (Melanoma) | Cell Viability, Apoptosis | Demonstrated cytotoxic and antiproliferative effects | nih.gov |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | NCI60 | 1.00 µM | nih.gov |
| Vindoline-piperazine conjugate 23 | Mean of 60 lines | NCI60 | 1.60 µM | researchgate.net |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-Small Cell Lung) | NCI60 | 1.35 µM | nih.gov |
| Vindoline-piperazine conjugate 25 | Mean of 60 lines | NCI60 | 1.80 µM | researchgate.net |
| Vindoline-piperazine conjugate 24 | RXF 393 (Renal Cancer) | NCI60 | 1.00 µM | nih.gov |
| Vindoline-piperazine conjugate 28 | MOLT-4 (Leukemia) | NCI60 | 1.17 µM | nih.gov |
In Vivo Pharmacological Evaluation
The in vivo assessment of this compound and its structural analogs has revealed a range of pharmacological activities, primarily centered on the central nervous system. Animal models have been instrumental in elucidating the behavioral, therapeutic, and protective effects of this class of compounds.
Behavioral pharmacology studies in rodent models have been crucial in characterizing the psychoactive properties of naphthylpiperazine derivatives. These investigations have uncovered distinct profiles for different isomers, particularly regarding anxiolytic and psychedelic-like effects.
Anxiolytic Effects: The isomer 1-(1-naphthyl)-piperazine (1-NP) has demonstrated anxiolytic-like properties. In an open-field test conducted on rats, acute administration of 1-NP elicited behaviors consistent with anxiety reduction. nih.govportico.org This effect was observed without concurrent alterations in serotonin (5-HT) metabolism, suggesting a mechanism independent of changes in 5-HT synthesis or breakdown. nih.gov The anxiolytic potential of the broader arylpiperazine class is well-documented, with many derivatives exerting their effects through modulation of serotonergic, particularly 5-HT1A, and GABAergic systems. silae.itnih.gov For instance, compounds like Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known 5-HT1A receptor agonists that produce anxiolytic effects. silae.it
Psychedelic-like Properties: In contrast to the anxiolytic profile of 1-NP, the isomer 1-(2-naphthalen-1-yl)-piperazine, also known as 1-(2-naphthyl)piperazine (2-NP), exhibits a distinct behavioral profile indicative of psychedelic-like activity. wikipedia.org 2-NP is a serotonin receptor modulator and acts as a partial agonist at the 5-HT2A receptor. wikipedia.org In animal models, this activity is behaviorally represented by the head-twitch response (HTR) in rodents, a well-established proxy for psychedelic effects in humans. wikipedia.orgnih.govnih.gov
Studies have shown that 2-NP induces the HTR, and this effect is completely abolished in 5-HT2A receptor knockout mice, confirming the critical role of this receptor in its mechanism of action. wikipedia.orgnih.govnih.gov Furthermore, in drug discrimination tests, 2-NP fully generalizes to the classic psychedelic 2,5-Dimethoxy-4-methylamphetamine (DOM), reinforcing its classification as a compound with potential hallucinogenic properties. wikipedia.org This makes 2-NP and its parent compound, quipazine, exceptional candidates for exploring 5-HT2A receptor pharmacology beyond the traditional tryptamine (B22526) and phenethylamine (B48288) classes. nih.gov
| Compound | Animal Model | Behavioral Test | Observed Effect | Primary Receptor Implicated |
|---|---|---|---|---|
| 1-(1-Naphthyl)piperazine (1-NP) | Rat | Open-Field Test | Anxiolytic-like | 5-HT2C Antagonism wikipedia.org |
| 1-(2-Naphthyl)piperazine (2-NP) | Mouse | Head-Twitch Response (HTR) | Psychedelic-like | 5-HT2A Partial Agonism wikipedia.org |
| 1-(2-Naphthyl)piperazine (2-NP) | Rodent | Drug Discrimination | Generalization to DOM | 5-HT2A Agonism wikipedia.org |
Derivatives of the this compound scaffold have been investigated for their therapeutic potential in various disease models, demonstrating promise in neuroprotection and infectious diseases.
Anti-Parkinsonian Activity: The neuroprotective potential of naphthalene-containing compounds has been explored in animal models of Parkinson's disease (PD). In one study, naphthalene-substituted azetidinone derivatives were evaluated in a 6-hydroxydopamine (6-OHDA)-induced rat model of PD. ijper.org These compounds were found to mitigate the behavioral and neuronal damage caused by the neurotoxin. ijper.org Another line of research focused on developing dopamine D3 receptor preferring agonists for PD therapy, where 1-(naphthalen-2-yl)piperazine (B1302256) was used as a key synthetic intermediate. nih.gov The resulting lead compounds demonstrated significant in vivo efficacy in both reserpinized rat and 6-OHDA unilaterally lesioned rat models of the disease. nih.gov These findings suggest that the naphthylpiperazine core can be a valuable pharmacophore for developing novel anti-Parkinsonian agents.
Antitubercular Activity: The naphthyl moiety has also been incorporated into structures designed to combat Mycobacterium tuberculosis. A series of N-(2-Naphthyl)glycine hydrazide analogs were synthesized and evaluated for their in vitro activity. nih.gov Several compounds from this series, including N-(2-Naphthyl)alanine hydrazide and 3-(2-naphthylamino)butyric acid hydrazide, exhibited potent inhibitory action against the virulent H37Rv strain of M. tuberculosis. nih.gov The activity extended to strains resistant to standard drugs like isonicotinic acid hydrazide and streptomycin, highlighting their potential to address drug-resistant tuberculosis. nih.gov
Research into radiation countermeasures has identified certain piperazine derivatives as potential radioprotective agents. While not directly containing the naphthyl group, studies on closely related 1-(2-hydroxyethyl)piperazine derivatives provide insight into the protective capabilities of the piperazine scaffold. researchgate.netnih.gov These compounds have been shown to protect human cells from apoptosis induced by radiation, while exhibiting low cytotoxicity. researchgate.netnih.gov In murine models, some of these derivatives enhanced the 30-day survival rate of mice following whole-body gamma irradiation. researchgate.netnih.gov The proposed mechanism of action involves the modulation of apoptosis through interference with the protein-protein interactions of the Bcl-2 family of proteins. nih.gov This suggests that incorporating a piperazine moiety is a viable strategy for the development of novel radioprotectors.
Structure-Activity Relationship (SAR) Studies and Optimization
Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of lead compounds. For the naphthylpiperazine scaffold, SAR investigations have provided valuable insights into how structural modifications influence biological activity, guiding the design of more potent and selective agents. nih.govnih.govnih.gov
The positioning and chemical nature of substituents on both the naphthalene ring and the piperazine nitrogen are critical determinants of pharmacological activity.
Influence of Naphthyl Isomerism: A clear and potent example of positional influence is the dramatic difference in behavioral effects between 1-(1-naphthyl)piperazine (1-NP) and 1-(2-naphthyl)piperazine (2-NP). As noted, 2-NP induces a robust psychedelic-like head-twitch response in mice, a behavior mediated by 5-HT2A receptor agonism. nih.gov In stark contrast, the 1-NP isomer is inactive in this assay, instead producing anxiolytic-like effects likely mediated by 5-HT2C antagonism. nih.govwikipedia.org This demonstrates that shifting the piperazine linkage from the 2-position to the 1-position of the naphthalene ring completely alters the compound's functional activity at serotonin receptors and its resulting behavioral phenotype.
Influence of Substituent Nature: For antitubercular naphthalene-based derivatives, the nature of substituents on an associated phenyl ring was found to be significant. The introduction of electron-withdrawing and lipophilic groups decreased the antimycobacterial efficacy. mdpi.com Conversely, incorporating bulky, lipophilic moieties directly onto the piperazine ring improved the activity. mdpi.com In the context of potential atypical antipsychotics derived from 1-naphthylpiperazine, dopamine antagonist activity was successfully incorporated by using heterocyclic surrogates for the catechol moiety of dopamine. nih.gov
| Scaffold | Target Activity | Favorable Structural Feature | Unfavorable Structural Feature |
|---|---|---|---|
| Naphthylpiperazine | Psychedelic-like (HTR) | Piperazine at 2-position of naphthalene (2-NP) nih.gov | Piperazine at 1-position of naphthalene (1-NP) nih.gov |
| Naphthalene-piperazine hybrid | Antitubercular | Bulky, lipophilic groups on piperazine mdpi.com | Electron-withdrawing groups on attached phenyl ring mdpi.com |
| 1-Naphthylpiperazine | Atypical Antipsychotic | Heterocyclic surrogates for dopamine's catechol nih.gov | N/A |
The steric bulk and electronic properties of substituents play a crucial role in the interaction of naphthylpiperazine derivatives with their biological targets.
Steric Contributions: The observation that bulky lipophilic groups on the piperazine ring enhance antitubercular activity suggests that these groups may facilitate favorable hydrophobic interactions within the target's binding site or improve membrane permeability. mdpi.com Similarly, in the development of dopamine D2/D3 receptor ligands, bulky hydrophobic substituents like the naphthalene ring itself were found to be well-tolerated and important for achieving high affinity and selectivity. nih.gov
Electronic Contributions: Electronic effects are also a key factor in modulating activity. For antitubercular agents, the presence of electron-withdrawing substituents on an ancillary phenyl ring was detrimental to activity, indicating that the electronic landscape of the molecule is finely tuned for optimal target engagement. mdpi.com Spectrophotometric studies on some derivatives have shown that bulky substituents with strong electron-withdrawing properties can cause a hyperchromic shift (an increase in molar absorptivity), reflecting changes in the electronic distribution within the molecule that can correlate with biological activity. mdpi.com
Delineation of Binding Pockets
The precise interactions between a ligand and its biological target are fundamental to understanding its pharmacological effects. For derivatives containing the this compound scaffold, molecular docking and structure-activity relationship (SAR) studies have provided insights into the specific binding pockets of various protein targets. These studies help delineate the key amino acid residues and types of interactions that govern the affinity and stability of the ligand-protein complex.
Research into structurally related compounds highlights the critical role of the naphthalene moiety and the piperazine ring in anchoring the molecule within the binding site. For instance, studies on naphthalene-based inhibitors targeting the Papain-like protease (PLpro) of SARS-CoV-2 have identified specific interactions. The naphthalene group often engages in hydrophobic interactions, while the piperazine ring and its substituents can form hydrogen bonds and other polar contacts. In one such study, a naphthalene-containing ligand was stabilized through hydrogen bonds with the amino acid residue Gly163. nih.gov Furthermore, a series of hydrophobic interactions with residues such as Tyr273, Thr301, Tyr264, Leu162, Cys112, Cys270, and Gln269 were crucial for its binding within the pocket of the SARS-CoV-2 Papain-like protease. nih.gov
Similarly, molecular docking analyses of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with Carbonic Anhydrase IX (CAIX) have revealed detailed binding modes. mdpi.comnih.gov These complex molecules, which share the naphthalene and piperazine core, were found to engage in multiple hydrogen bonds with a range of residues within the enzyme's active site. mdpi.com The naphthalene moiety in related compounds is also suggested to provide a suitable conformation for fitting into hydrophobic pockets of targets like Equilibrative Nucleoside Transporter 1 (ENT1), which is essential for its inhibitory activity. polyu.edu.hk
The table below summarizes the key amino acid residues involved in the binding of naphthalene-piperazine-related compounds to their respective protein targets, as identified through molecular docking studies.
Interactive Data Table: Binding Pocket Interactions of Naphthalene-Piperazine Derivatives
| Compound Class | Protein Target (PDB ID) | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Naphthalene-based Inhibitor | SARS-CoV-2 PLpro | Gly163 | Hydrogen Bond | nih.gov |
| Tyr273, Tyr264, Thr301, Leu162, Cys112, Cys270, Gln269 | Hydrophobic | nih.gov | ||
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) (5FL4) | Arg6, Trp9, Asn66, Arg64, His68, Gln71, Gln92, Ala128, Val130, Thr200, Thr201, Pro202 | Hydrogen Bond | mdpi.com |
| FPMINT Analogue (contains naphthalene and piperazine) | Equilibrative Nucleoside Transporter 1 (ENT1) | Not specified | Hydrophobic Pocket Interaction | polyu.edu.hk |
Applications in Medicinal Chemistry and Drug Discovery
Development of Therapeutic Agents for Neurological Disorders
The arylpiperazine scaffold is an indispensable pharmacophore in many CNS-active agents, and numerous molecules containing this nucleus have been developed as potential leads for treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression nih.gov. The flexibility for chemical modification allows for the synthesis of a large library of derivatives to optimize therapeutic effects nih.gov.
1-(1-Naphthyl)piperazine (B79542) has demonstrated anxiolytic-like properties in preclinical studies. It acts as a non-selective, mixed serotonergic agent nih.gov. Its mechanism of action involves partial agonism at several serotonin (B10506) receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) and antagonism at others (5-HT2A, 5-HT2B, and 5-HT2C) nih.gov. The anxiolytic effects observed in animal models, such as the open-field test, are believed to be primarily mediated by the blockade of the 5-HT2C receptor nih.govherts.ac.uk.
In one study, acute administration of 1-NP to rats elicited a distinct anxiolytic-like effect in the open-field test. This behavioral outcome was observed without significant changes in serotonin (5-HT) metabolism, suggesting that the effect is directly related to its receptor binding profile rather than alterations in neurotransmitter levels herts.ac.ukinnovations-report.com.
| Preclinical Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Rat Open-Field Test | Anxiolytic-like effect | Blockade of 5-HT2C receptor | nih.govherts.ac.uk |
| Rat Social Interaction Test | Insignificant trend toward prolonged social interaction | - | herts.ac.uk |
The significant role of the serotonergic system in the pathophysiology of depression has made it a primary target for antidepressant medications innovations-report.com. Phenylpiperazine derivatives, as a class, are known to act as serotonin reuptake inhibitors and/or serotonin receptor blockers benthamscience.com. Although 1-(1-Naphthyl)piperazine itself is not an antidepressant, its potent and mixed activity at various serotonin receptors makes it a valuable chemical starting point for the design of novel antidepressant drugs ingentaconnect.com.
Research into arylpiperazine derivatives has led to the development of compounds with significant antidepressant-like activity in animal models, such as the forced swim test and tail suspension test ingentaconnect.comresearchgate.net. The antidepressant-like effects of these derivatives often appear to be mediated by interactions with the serotonin 5-HT1A receptors ingentaconnect.com. By modifying the 1-NP scaffold, researchers aim to create molecules with optimized selectivity and efficacy for specific serotonin receptor subtypes implicated in depression researchgate.net.
The search for atypical antipsychotic agents with a lower propensity for causing extrapyramidal side effects has led researchers to explore compounds that modulate both dopaminergic and serotonergic systems researchgate.netnih.gov. 1-(1-Naphthyl)piperazine has served as a foundational structure in this area due to its favorable serotonergic profile, which includes 5-HT1A agonist activity coupled with 5-HT2 antagonism researchgate.net.
The strategy involves incorporating dopamine (B1211576) antagonist activity into the 1-naphthylpiperazine scaffold researchgate.netnih.gov. This dual action is believed to provide antipsychotic efficacy while mitigating the motor side effects associated with older antipsychotics. Research has described the design and synthesis of a series of 1-naphthylpiperazine derivatives where heterocyclic surrogates for dopamine's catechol moiety were introduced. One compound from this series, designated as 4b , exhibited a biochemical profile that translated to behavioral activity in rats predictive of an atypical antipsychotic agent researchgate.netnih.gov. The development of piperazine (B1678402) and piperidine (B6355638) derivatives continues to be a promising avenue for novel antipsychotic agents nih.gov.
| Receptor | Binding Affinity (IC50 in nM) | Reference |
|---|---|---|
| Dopamine D2 | 14 ± 1 | researchgate.net |
| Serotonin 5-HT1A | 150 ± 20 | researchgate.net |
| Serotonin 5-HT2 | 4.0 ± 0.4 | researchgate.net |
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid plaques and neurofibrillary tangles researchgate.net. The complexity of AD has prompted the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple pathological targets. The piperazine nucleus is a key structural element in many MTDLs developed for AD researchgate.net.
Derivatives of piperazine have been designed to simultaneously inhibit acetylcholinesterase (AChE) and the aggregation of beta-amyloid (Aβ) peptides. While research has not focused heavily on 1-NP itself, its structural backbone is representative of the arylpiperazine class being explored. Studies have shown that novel piperazine-based compounds can inhibit the release of Aβ peptides, reduce Tau pathology, and preserve memory in preclinical AD models researchgate.net. Some piperazine derivatives have also been found to protect neurons from amyloid toxicity by activating specific signaling pathways, such as those involving the TRPC6 channel.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons herts.ac.uk. The arylpiperazine scaffold is considered a versatile structure for developing agents against PD researchgate.netnih.govresearchgate.net. Research in this area focuses on creating compounds that can offer neuroprotection or modulate dopamine receptors to manage symptoms herts.ac.uk.
While direct studies on 1-(1-Naphthyl)piperazine for PD are limited, the broader class of arylpiperazines is under active investigation. For instance, novel arylpiperazine-sulfonamides have shown neuroprotective potential in in-vitro models of PD by improving cell viability against toxins that cause mitochondrial dysfunction and impair protein clearance herts.ac.uk. Furthermore, other N-phenylpiperazine analogs have been developed as selective ligands for the D3 versus the D2 dopamine receptor subtype. Such selectivity is sought for developing treatments for levodopa-induced dyskinesia, a common side effect in PD patients. The naphthyl group in 1-NP, as a bulky aromatic system, influences receptor affinity and selectivity, making it a relevant structure within the broader exploration of arylpiperazines for neurodegenerative disorders like PD.
Anticancer Research and Theranostics
The applications of the 1-(1-Naphthyl)piperazine scaffold extend beyond neurological disorders into oncology. Research has demonstrated the cytotoxic and genotoxic potential of 1-NP against cancer cells.
A study investigating the effects of 1-NP on human melanoma cells found that it decreased cell viability and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the induction of oxidative stress, as evidenced by higher levels of reactive oxygen species (ROS) in treated cells. This activity was confirmed in multiple melanoma cell lines, including MNT-1 and SK-MEL-28.
The combination of a naphthalen-based group with a piperazine linker is also being explored in the field of theranostics, which integrates therapeutic and diagnostic capabilities into a single agent. For example, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized and shown to possess both cytotoxic and fluorescent properties, making them potential candidates for cancer theranostics. These findings suggest that the 1-NP scaffold and related structures are promising for the development of new anticancer agents.
| Cell Line | Cancer Type | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| MNT-1 | Human Melanoma | Decreased cell viability, induced apoptosis | Induction of oxidative stress (ROS production) | |
| SK-MEL-28 | Human Melanoma | Confirmed activity against melanoma | - |
Antimicrobial Drug Development
The quest for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has led researchers to explore various chemical scaffolds, including the 2-naphthalen-1-yl-piperazine moiety. Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains.
Research into a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), revealed its potential as an effective antimicrobial agent. mdpi.comnih.gov This derivative showed significant uptake into microbial cells, with over 50% of cells internalizing the compound within 30 minutes. mdpi.comnih.gov The mechanism of its antimicrobial action was identified as the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.comnih.gov Transmission electron microscopy of bacteria treated with PNT showed hollowed-out cytoplasms, indicating cell disruption without the disintegration of the bacterial membrane. mdpi.comnih.gov
Further studies on naphthalene-chalcone hybrids incorporating a piperazine ring have also highlighted their antimicrobial and anticandidal properties. nih.gov One such derivative, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, exhibited activity against Staphylococcus aureus and Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 31.250 μg/mL. nih.gov It also showed efficacy against Candida albicans and Candida krusei with a MIC of 15.625 μg/mL. nih.gov
The broad antimicrobial potential of piperazine derivatives is well-documented, with various synthesized analogs showing activity against both Gram-positive and Gram-negative bacteria. neuroquantology.comresearchgate.net For instance, certain novel piperazine derivatives have been shown to be effective against S. aureus and E. coli. neuroquantology.com The antimicrobial efficacy of these compounds is often compared to standard drugs like ciprofloxacin. neuroquantology.com
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism(s) | Activity/Measurement | Reference(s) |
|---|---|---|---|
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis, Staphylococcus aureus, MRSA | Inhibits DNA gyrase; causes cell disruption. | mdpi.comnih.gov |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | S. aureus, S. epidermidis | MIC: 31.250 μg/mL | nih.gov |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | C. albicans, C. krusei | MIC: 15.625 μg/mL | nih.gov |
| Various Piperazine Derivatives | S. aureus, E. coli | Moderate to very good activity at 100μg/ml. | neuroquantology.com |
Other Potential Therapeutic Areas (e.g., Antidiabetic, Antihistaminic, Anti-inflammatory)
Beyond antimicrobial applications, derivatives of this compound have been investigated for a range of other therapeutic uses, including as antidiabetic, antihistaminic, and anti-inflammatory agents.
Anti-inflammatory Activity: A newly synthesized naphthaleneoxypropargyl-containing piperazine derivative, 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine, when complexed with β-cyclodextrin, demonstrated significant immunomodulatory properties. nih.govresearchgate.net In a study on aseptic inflammation in rats, this complex was found to have a stimulatory effect on CD4+, CD8+, and myeloid cell populations. nih.govresearchgate.net This suggests its potential for regulating immune responses during inflammation. nih.govresearchgate.net The broader class of piperazine derivatives has been recognized for its anti-inflammatory effects, often linked to their antagonism of histamine (B1213489) and serotonin receptors. ijbpas.comnih.gov
Antidiabetic Potential: The piperazine scaffold is a component of various compounds investigated for their antidiabetic properties. nih.govnih.gov Research has focused on the development of piperazine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. pensoft.netresearchgate.net For instance, a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were evaluated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with some compounds showing significant blood glucose-lowering effects. researchgate.net
Antihistaminic Properties: Piperazine derivatives are a well-established class of H1-receptor antagonists, with many compounds exhibiting potent antihistaminic activity. nih.govijrrjournal.comnih.govdrugbank.com This activity is foundational to their use in treating allergic conditions. ijrrjournal.com For example, cetirizine, a well-known antihistamine, is a piperazine derivative. ijrrjournal.com The antihistaminic effect of these compounds is a key component of their broader anti-allergic and anti-inflammatory profiles. nih.gov
Table 2: Other Potential Therapeutic Applications of Piperazine Derivatives
| Therapeutic Area | Derivative/Compound Class | Finding/Observation | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine | Stimulatory effects on CD4+, CD8+, and myeloid cell populations during aseptic inflammation. | nih.govresearchgate.net |
| Antidiabetic | Piperazine sulphonamide derivatives | Investigated as Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type II diabetes. | pensoft.netresearchgate.net |
| Antidiabetic | 1-benzhydryl-piperazine sulfonamide derivatives | Demonstrated in vivo antidiabetic activity in animal models. | researchgate.net |
| Antihistaminic | Piperazine derivatives | Act as H1-receptor antagonists, effective in treating allergy symptoms. | nih.govijrrjournal.comnih.govdrugbank.com |
Role as a Chemical Probe for Neurotransmitter Systems
The this compound structure is a key component in the development of chemical probes for studying neurotransmitter systems, owing to its affinity for various neurotransmitter receptors. ijrrjournal.com These probes are invaluable tools for researchers to investigate the function and dysfunction of these systems in both normal and pathological states. thermofisher.comucla.edu
Specifically, 1-(2-Naphthyl)piperazine (2-NP) has been identified as a serotonin receptor modulator. wikipedia.org It exhibits affinity for the serotonin 5-HT1, 5-HT2, and 5-HT3 receptors and is known to act as a partial agonist at the 5-HT2A receptor. wikipedia.org The ability of 2-NP to induce a head-twitch response in rodents, a behavioral proxy for psychedelic effects, further underscores its interaction with the serotonergic system. wikipedia.org
Furthermore, derivatives incorporating a piperazine ring and a tetralin or naphthalene-like moiety have been synthesized and evaluated for their affinity and selectivity for dopamine receptors. nih.gov A series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues were tested for their binding to D2 and D3 dopamine receptors. nih.gov The results indicated that substitutions on the piperazine ring could accommodate various heterocyclic rings while maintaining high affinity and selectivity for the D3 receptor. nih.gov One of the lead molecules from this series exhibited potent agonist activity at both D2 and D3 receptors, with a preference for D3. nih.gov
The versatility of the piperazine scaffold allows for modifications that can tune the affinity and selectivity of these compounds for different neurotransmitter receptors, making them valuable research tools. ijrrjournal.comsilae.it
Table 3: this compound Derivatives as Neurotransmitter System Probes
| Compound/Derivative Class | Target Receptor(s) | Key Finding | Reference(s) |
|---|---|---|---|
| 1-(2-Naphthyl)piperazine (2-NP) | Serotonin 5-HT1, 5-HT2, 5-HT3, and 5-HT2A Receptors | Acts as a serotonin receptor modulator and a 5-HT2A partial agonist. | wikipedia.org |
| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues | Dopamine D2 and D3 Receptors | Exhibit high affinity and selectivity for the D3 receptor, with some acting as potent agonists. | nih.gov |
| 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | Sigma Receptors | Shows moderate to high sigma affinity. | nih.gov |
| 1-benzylpiperazine analogue of the above | 5-HT1A and Sigma Receptors | Preserves a dual high affinity for both 5-HT1A and sigma receptors. | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While established methods for synthesizing the piperazine (B1678402) and naphthalene (B1677914) cores exist, future research will likely focus on developing more efficient, scalable, and environmentally sustainable synthetic routes. nih.govnih.gov Key areas of exploration include:
C-H Functionalization: Direct functionalization of the carbon atoms on the piperazine ring is an emerging area that allows for the introduction of greater structural diversity, which has been historically challenging compared to substitutions at the nitrogen positions. mdpi.com
Flow Chemistry: Transitioning synthesis from batch to continuous flow processes can offer improved safety, consistency, and scalability, which is crucial for manufacturing. mdpi.com
Catalytic Methods: Developing novel catalytic systems, such as copper-catalyzed or photoredox-catalyzed reactions, can provide milder and more selective methods for creating complex piperazine derivatives. mdpi.com
Recent synthetic protocols for piperazine derivatives have highlighted various approaches, including Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. nih.gov The choice of method is often critical for scalability and commercial viability. nih.gov
Advanced Computational Approaches for Predictive Modeling
In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities. For naphthalen-1-yl-piperazine analogs, computational approaches can be employed to:
Predict Pharmacological Activity: Molecular docking and dynamics simulations can predict the binding affinity and interaction patterns of novel analogs with their biological targets, helping to prioritize compounds for synthesis.
Establish Structure-Activity Relationships (SAR): Computational models can help elucidate the key structural features responsible for biological activity and selectivity, guiding the rational design of more potent molecules. polyu.edu.hk
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can identify potential liabilities early in the discovery process, reducing late-stage attrition.
| Computational Technique | Application in Drug Discovery | Relevance to Naphthalenylpiperazine Analogs |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | To identify analogs with high affinity for specific receptors (e.g., dopamine (B1211576), serotonin) or enzymes. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand protein-ligand stability and conformational changes. | To assess the stability of the compound in the receptor's binding pocket over time. |
| ADMET Prediction | Uses algorithms to forecast pharmacokinetic and toxicity properties. | To virtually screen for analogs with favorable drug-like properties (e.g., oral bioavailability, low toxicity). |
Deeper Elucidation of Molecular Mechanisms
While derivatives of the naphthalen-piperazine scaffold have been associated with various biological targets, a deeper understanding of their precise molecular mechanisms of action is a critical future objective. Research will need to move beyond simple binding affinity assays to:
Identify Downstream Signaling Pathways: Investigating how ligand binding to a receptor translates into intracellular signaling cascades. For instance, a novel piperazine derivative has been shown to induce cancer cell death by inhibiting multiple signaling pathways, including PI3K/AKT and BCR-ABL.
Characterize Receptor Subtype Selectivity: For targets like dopamine receptors, understanding why a compound is selective for one subtype (e.g., D3) over another (e.g., D2) is crucial for developing therapies with fewer side effects. nih.gov
Explore Allosteric Modulation: Investigating whether compounds act as allosteric modulators, which can offer greater specificity and a more nuanced pharmacological response compared to traditional orthosteric ligands.
Development of Highly Selective and Potent Analogs
A major focus of future research will be the rational design and synthesis of analogs with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort. For example, research on related compounds has shown that:
Substitutions on the Piperazine Ring: Adding various heterocyclic groups (e.g., substituted indoles) to the piperazine nitrogen can be well-tolerated and can modulate receptor affinity and selectivity. nih.gov
Linker Modification: The nature and length of a linker connecting the piperazine to other chemical moieties can significantly impact biological activity. nih.gov
Naphthalene Moiety Modification: Altering the substitution pattern on the naphthalene ring can change the potency and selectivity profile of the compound for its targets. polyu.edu.hk
One study on 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives demonstrated that specific enantiomers could exhibit significantly higher affinity and selectivity for the D3 dopamine receptor. nih.gov
| Compound Derivative | Target(s) | Key Finding | Reference |
| (-)-10e | D2/D3 Dopamine Receptors | Exhibited higher affinity and selectivity for the D3 receptor compared to its enantiomer. | nih.gov |
| FPMINT Analogs | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Modification of the N-naphthalene and fluorophenyl moieties can alter inhibitory potency and selectivity. | polyu.edu.hk |
Translation from Preclinical to Clinical Studies
A significant future challenge is the successful translation of promising preclinical candidates into clinical trials. This requires a rigorous evaluation of a compound's efficacy and safety in relevant animal models of disease. While many piperazine and naphthalene derivatives have shown potential in vitro, the path to clinical application involves overcoming hurdles related to pharmacokinetics, long-term toxicity, and demonstrating clear therapeutic benefits in vivo. The progression of related compounds, such as certain 1,8-naphthalimide (B145957) derivatives, into clinical trials for cancer provides a roadmap and highlights the potential for this class of molecules.
Investigation of Polypharmacology and Multimodal Action
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is increasingly recognized as a potentially beneficial strategy for treating complex diseases like cancer or central nervous system disorders. wikipedia.orgnih.govnih.gov The naphthalen-1-yl-piperazine scaffold is well-suited for this approach, as its derivatives have already been shown to possess multiple activities. nih.gov
Future research will focus on:
Rational Design of Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects and potentially overcome drug resistance. nih.govresearchgate.net
Systematic Screening: Broadly screening existing and novel derivatives against a wide panel of receptors, enzymes, and ion channels to uncover new, therapeutically relevant activities.
Understanding Target Networks: For complex diseases, a multi-target drug may offer higher efficacy by modulating several nodes within a disease network. wikipedia.orgnih.gov
For example, a study of novel piperazine derivatives identified compounds with combined anti-inflammatory, antihistamine, and anticancer properties, underscoring the potential for multimodal action. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Naphthalen-1-yl-piperazine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling naphthalene derivatives with piperazine. A common approach uses benzoic acid as a starting material via acylation, bromination, and esterification. Key optimization parameters include solvent selection (e.g., dichloromethane or acetonitrile), reaction time (24–48 hours), and molar ratios of reagents (e.g., 1:1.2 for naphthalene derivative to piperazine). Catalysts like NaCNBH₃ for reductive amination or LiAlH₄ for reductions may improve yields . Characterization via IR (C-N stretch at ~1250 cm⁻¹), ¹H NMR (piperazine protons at δ 2.5–3.5 ppm), and HPLC (purity >98%) is critical .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Use a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity.
- Spectroscopy : ¹H NMR for confirming proton environments and IR for functional groups.
- Mass Spectrometry : GC-MS (EI mode) for molecular ion peaks (e.g., m/z 268 [M⁺]) .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodology : Follow OSHA guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Store in airtight containers at 2–8°C to prevent degradation.
- Work in fume hoods when synthesizing or handling volatile intermediates (e.g., acyl chlorides) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound analogs?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₂A).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with IC₅₀ values from enzyme assays.
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .
Q. What strategies resolve contradictions in reported pharmacological data for piperazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Dose-Response Studies : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Structural Reanalysis : Verify compound identity via X-ray crystallography (SHELX suite for refinement) .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Methodology :
- Flow Chemistry : Optimize residence time and temperature in continuous reactors.
- Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling steps.
- Solvent Recycling : Implement distillation for solvents like toluene to reduce costs .
Q. What advanced techniques characterize the stereochemistry of chiral piperazine derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
